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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various
pharmaceutical and materials science compounds. This document is intended for researchers,
scientists, and professionals in the field of drug development and chemical synthesis, offering a
detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural integrity and purity of Dimethyl 4-bromopyridine-2,6-dicarboxylate
(CoHsBrNOa4, Molar Mass: 274.07 g/mol ) have been confirmed through a suite of spectroscopic
techniques.[1] The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (DMSO-ds, 300 MHz): The proton NMR spectrum is characterized by two distinct
signals. A singlet at 8.4 ppm is attributed to the two equivalent protons on the pyridine ring (H-3
and H-5). A second singlet appears at 3.92 ppm, corresponding to the six protons of the two
equivalent methyl ester groups.[2]
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
8.4 Singlet 2H Pyridine H-3, H-5
3.92 Singlet 6H 2 x-OCHs

13C NMR: While experimental data for the specific compound is not readily available in the
reviewed literature, the expected chemical shifts can be predicted based on analogous
structures. The carbonyl carbons of the ester groups are anticipated to resonate in the
downfield region (~165 ppm). The carbon atom attached to the bromine (C-4) would appear
around 120 ppm, and the other pyridine ring carbons would have distinct signals.[3]

Infrared (IR) Spectroscopy

The FT-IR spectrum (DRIFT) of solid Dimethyl 4-bromopyridine-2,6-dicarboxylate displays
several characteristic absorption bands, confirming the presence of its key functional groups.[2]

Wavenumber (cm—?) Intensity Assignment

3105 Weak Aromatic C-H stretch

2950 Weak Aliphatic C-H stretch (-OCHs3)

1727 Strong C=0 stretch (ester)

1601 Medium C=C/C=N stretch (pyridine
ring)

1445 Strong C-H bend

1266 Strong C-O stretch (ester)

780 Medium C-Br stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a characteristic
isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks of
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nearly equal intensity at m/z values separated by two units ([M]* and [M+2]*), corresponding to
the 7°Br and ®1Br isotopes.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of Dimethyl 4-bromopyridine-2,6-
dicarboxylate is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The
solution is transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:
¢ Instrument: Bruker Avance 400 MHz spectrometer.

o Acquisition Parameters: A standard single-pulse experiment is performed at 25 °C.[4] Key
parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4
seconds, and a relaxation delay of 1 second. A total of 16 scans are typically acquired.

e Processing: The resulting Free Induction Decay (FID) is processed with an exponential
window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then
phased and baseline corrected. The chemical shifts are referenced to the residual solvent
peak of DMSO-ds at 2.50 ppm.

13C NMR Spectroscopy:
e Instrument: Bruker Avance 100 MHz spectrometer.

¢ Acquisition Parameters: A proton-decoupled pulse program (e.g., 'zgpg30") is used at 25 °C.
[5] A sufficient number of scans (e.g., 1024) are accumulated to achieve a good signal-to-
noise ratio due to the low natural abundance of 13C. A relaxation delay of 2 seconds is
employed.[5]

e Processing: The FID is processed with an exponential window function (line broadening of
1.0 Hz) and Fourier transformed. The spectrum is phased and baseline corrected. Chemical
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shifts are referenced to the solvent peak of DMSO-ds at 39.52 ppm.

FT-IR Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.[6]

Data Acquisition:
e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[6]

o Parameters: The spectrum is recorded in the mid-IR range (4000-400 cm~?) with a resolution
of 4 cm~1. A background spectrum of a pure KBr pellet is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization:
e Method: Electron lonization (EI).

e Procedure: A small amount of the sample is introduced into the mass spectrometer, typically
via a direct insertion probe. The sample is heated to induce vaporization, and the resulting
gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV) to
cause ionization and fragmentation.

Mass Analysis:
e Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

o Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range appropriate for
the compound, for example, from m/z 50 to 400. The resulting mass spectrum, a plot of
relative ion abundance versus m/z, is recorded.

Experimental Workflow Visualization
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The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of Dimethyl 4-bromopyridine-2,6-dicarboxylate.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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